molecular formula C10H14O2 B7781744 (4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B7781744
M. Wt: 166.22 g/mol
InChI Key: VNQXSTWCDUXYEZ-ZMMDDIOLSA-N
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Description

(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, also known as (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, is a bicyclic ketone with the molecular formula C10H14O2. This compound is a derivative of camphor and is commonly referred to as camphorquinone. It is a white to yellow crystalline solid with a characteristic odor. Camphorquinone is widely used in various fields, including organic synthesis, photoinitiators for polymerization, and as a chiral building block in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Camphorquinone can be synthesized through several methods. One common synthetic route involves the oxidation of camphor using reagents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) in acetic acid. The reaction typically proceeds under mild conditions and yields camphorquinone as the primary product.

Another method involves the catalytic oxidation of camphor using hydrogen peroxide (H2O2) in the presence of a catalyst such as sodium tungstate (Na2WO4). This method is advantageous due to its environmentally friendly nature and high yield.

Industrial Production Methods

In industrial settings, camphorquinone is produced through the oxidation of camphor using large-scale oxidation processes. These processes often employ oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions to ensure high purity and yield. The resulting camphorquinone is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Camphorquinone undergoes various chemical reactions, including:

    Oxidation: Camphorquinone can be further oxidized to form camphoric acid using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction of camphorquinone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields camphor.

    Substitution: Camphorquinone can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Camphoric acid

    Reduction: Camphor

    Substitution: Various camphorquinone derivatives

Scientific Research Applications

Camphorquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a photoinitiator in the polymerization of dental resins and other polymeric materials.

    Biology: Camphorquinone is used in studies related to enzyme inhibition and as a model compound for studying the behavior of bicyclic ketones in biological systems.

    Medicine: It serves as a chiral building block in the synthesis of pharmaceuticals, particularly in the production of chiral drugs and intermediates.

    Industry: Camphorquinone is employed in the manufacturing of adhesives, coatings, and inks due to its photoinitiating properties.

Mechanism of Action

The mechanism of action of camphorquinone primarily involves its role as a photoinitiator. Upon exposure to light, camphorquinone undergoes a photochemical reaction, generating free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymeric materials. The molecular targets and pathways involved in this process include the absorption of light by camphorquinone, the generation of free radicals, and the subsequent initiation of polymerization reactions .

Comparison with Similar Compounds

Camphorquinone can be compared with other similar compounds, such as:

Camphorquinone’s uniqueness lies in its photoinitiating properties, making it highly valuable in the polymerization industry and dental applications.

Properties

IUPAC Name

(4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXSTWCDUXYEZ-ZMMDDIOLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCC1(C(=O)C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 3
(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 4
(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 5
(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Reactant of Route 6
(4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

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